molecular formula C9H8FNO3 B8349042 2-Allyl-6-fluoro-4-nitro-phenol

2-Allyl-6-fluoro-4-nitro-phenol

Cat. No. B8349042
M. Wt: 197.16 g/mol
InChI Key: XRHBBGQLMGDZIG-UHFFFAOYSA-N
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Patent
US08227501B2

Procedure details

Compound 2 (25 g, 126.8 mmol) was solved in diethyl aniline (150 mL, 937.7 mmol) and the resulting solution was refluxed for 48 h. The crude was evaporated in vacuo and the residue was purified by column chromatography, eluted at 10% ethyl acetate/hexane. Fractions were collected to obtain the desired compound 3 (15 g, yield 60%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[F:14])C=C.C(N(CC)[C:18]1[CH:23]=CC=C[CH:19]=1)C>>[CH2:23]([C:10]1[CH:9]=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=[C:6]([F:14])[C:5]=1[OH:4])[CH:18]=[CH2:19]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The crude was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluted at 10% ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
Fractions were collected

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C(=CC(=C1)[N+](=O)[O-])F)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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